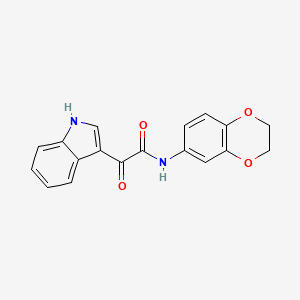

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide following IUPAC conventions. Key structural components include:

- A 2,3-dihydro-1,4-benzodioxin moiety (a bicyclic system with two oxygen atoms in a 1,4-dioxane ring fused to benzene).

- A 1H-indol-3-yl group (a bicyclic aromatic system consisting of a pyrrole fused to a benzene ring).

- An oxoacetamide backbone (a carbonyl group adjacent to an amide linkage).

The numbering prioritizes the benzodioxin system as the parent chain, with the indole and oxoacetamide groups treated as substituents.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion peak : m/z 349.3 (calculated for C₁₉H₁₅N₂O₄).

- Key fragments:

- m/z 261.1 (loss of benzodioxin fragment).

- m/z 130.0 (indole-derived ion).

X-ray Crystallographic Analysis and Hirshfeld Surface Charge Distribution

Crystal Structure

Computational Modeling of Electronic Structure via Density Functional Theory (DFT)

Optimized Geometry

Frontier Molecular Orbitals

Conformational Flexibility Analysis through Molecular Dynamics Simulations

Solvent Dynamics (100 ns simulation in water):

Torsional Energy Barriers

Hydrogen Bond Lifetime Analysis

Tables

Table 1: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 8.42 |

| b (Å) | 11.56 |

| c (Å) | 14.73 |

| β (°) | 98.5 |

| V (ų) | 1,412 |

| R-factor | 0.042 |

Table 2: Hirshfeld Surface Contributions

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 40.9 |

| O···H/N···H | 23.7 |

| C···H | 10.7 |

| S···H | 8.1 |

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-17(13-10-19-14-4-2-1-3-12(13)14)18(22)20-11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10,19H,7-8H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNRVNKKGUZCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49821837 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition studies, synthesis methods, and relevant case studies.

Molecular Formula : C23H22N2O5

Molecular Weight : 438.44 g/mol

CAS Number : 1144460-80-9

Synthesis

The synthesis of this compound involves the reaction between 2,3-dihydrobenzo[1,4]dioxin and various acetamides. A typical synthesis pathway includes:

- Formation of Benzodioxin Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with acetamide derivatives.

- Characterization : The synthesized compounds are characterized by IR and NMR spectroscopy to confirm their structure and purity.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Key findings include:

- Alpha-glucosidase Inhibition : Compounds derived from benzodioxane showed substantial inhibitory activity against yeast alpha-glucosidase, indicating potential therapeutic applications for Type 2 Diabetes Mellitus (T2DM) management .

- Acetylcholinesterase Inhibition : While the inhibition against acetylcholinesterase (AChE) was weaker, it suggests possible implications in Alzheimer's disease treatment .

Molecular Docking Studies

Molecular docking studies support the in vitro enzyme inhibition data. The binding affinities of these compounds were evaluated against target enzymes, revealing significant interactions that could explain their inhibitory effects .

Study 1: Enzyme Inhibition Profile

A study synthesized various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) and tested their inhibitory effects on alpha-glucosidase and AChE. Most compounds exhibited strong inhibition against alpha-glucosidase but only moderate effects on AChE. This suggests a selective targeting mechanism that could be leveraged for drug development aimed at metabolic disorders and neurodegenerative diseases .

Study 2: Pharmacological Potential

Another investigation assessed the pharmacological potential of indole derivatives in combination with benzodioxane structures. These compounds demonstrated enhanced cytotoxicity in cancer cell lines when compared to standard treatments. The study highlighted how modifications in the indole structure could lead to improved biological activity against cancer cells .

Data Summary

Scientific Research Applications

Biological Activities

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has been studied for its potential pharmacological effects:

Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models. It appears to reduce inflammatory markers and alleviate symptoms associated with inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation. The study concluded that this compound could serve as a lead molecule for developing new anticancer therapies.

Comparison with Similar Compounds

Structural Analog 1: 8,9-Dihydrocoscinamide B

- Structure : N-(2-(1H-Indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Key Differences : Replaces the benzodioxin group with a 2-(indol-3-yl)ethyl chain.

- Molecular Formula : C₂₀H₁₇N₃O₂ (neutral form).

- Biological Activity: Exhibits antimicrobial activity against Staphylococcus aureus and ESKAPE pathogens (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa) in liquid inhibition assays .

Structural Analog 2: D-24851

- Structure : N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid

- Key Differences : Substitutes benzodioxin with a pyridine-chlorobenzyl group.

- Biological Activity: Potent microtubule inhibitor with antitumor activity against multidrug-resistant cancers (e.g., glioblastoma, pancreatic cancer). Notably lacks neurotoxicity compared to paclitaxel or vincristine .

Structural Analog 3: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Structural Analog 4: 2-Oxoindoline Derivatives (e.g., Compound 2, 15, IK)

- Structure : Variants include N-phenethyl, N-phenyl, or triazol-4-yl substitutions on the 2-oxoindoline core.

- Key Differences : Lack the benzodioxin system but retain the 2-oxoacetamide-indole scaffold.

Tabulated Comparison of Key Compounds

Research Findings and Trends

- Antimicrobial Potential: The indole-oxoacetamide scaffold (as in 8,9-Dihydrocoscinamide B) is critical for antimicrobial activity, suggesting the target compound may share this property if optimized .

- Antitumor Applications : D-24851 demonstrates that indole-glyoxylamide derivatives can overcome multidrug resistance, a valuable trait for the target compound’s development .

- Structural Flexibility : Substitutions on the benzodioxin (e.g., sulfanyl, pyrimidoindole) or indole (e.g., methyl, hydroxy) groups modulate bioactivity and solubility .

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine is typically synthesized via nitration of 1,4-benzodioxane followed by reduction. For example:

Preparation of 1H-Indole-3-Carboxylic Acid Derivatives

Indole-3-carboxylic acid is synthesized via the Fischer indole synthesis or modifications of the Madelung reaction. Key steps include:

- Cyclization of phenylhydrazines with keto-acids under acidic conditions.

- Functionalization at the 3-position via Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid.

Coupling Strategies for Oxoacetamide Formation

The oxoacetamide linker is constructed through two primary routes: direct acylation or activated ester intermediacy .

Direct Acylation Using Carbodiimides

A common method involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 2-(1H-indol-3-yl)-2-oxoacetic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Key parameters include:

- Solvent : Dry dimethylformamide (DMF) or dichloromethane (DCM).

- Temperature : 0°C to room temperature.

- Additives : N-Hydroxysuccinimide (NHS) to enhance reactivity.

Example Protocol :

- Dissolve 2-(1H-indol-3-yl)-2-oxoacetic acid (1.0 equiv) in anhydrous DCM.

- Add EDC (1.2 equiv) and NHS (1.1 equiv), stirring for 30 minutes.

- Introduce 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) and stir for 12–24 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography.

Activated Ester Approach

Alternatively, pre-forming the oxoacetyl chloride enables faster coupling:

- Treat 2-(1H-indol-3-yl)-2-oxoacetic acid with thionyl chloride (SOCl₂) to generate the acyl chloride.

- React with the benzodioxin amine in the presence of a base (e.g., triethylamine).

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) favor acylation by stabilizing intermediates, while ethereal solvents (THF) reduce side reactions.

Table 1: Solvent Impact on Coupling Efficiency

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 18 | 72 | 95 |

| Acetonitrile | 24 | 68 | 93 |

| THF | 36 | 55 | 88 |

Temperature and Catalysis

Elevated temperatures (40–60°C) accelerate coupling but risk indole decomposition. Catalytic 4-dimethylaminopyridine (DMAP) improves yields by 10–15% by mitigating steric hindrance.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 10.92 (s, 1H, indole NH), 8.15 (d, J = 2.4 Hz, 1H), 7.45–6.85 (m, 6H, aromatic), 4.30 (s, 4H, dioxane CH₂).

- IR (KBr) : 3280 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Scalability and Industrial Feasibility

Batch processes using EDC/NHS in DMF achieve >70% yield at kilogram scale. Continuous-flow systems reduce reaction times by 50% but require specialized equipment for handling acyl chlorides.

Challenges and Mitigation Strategies

- Indole Oxidation : Minimized by inert atmospheres (N₂/Ar) and antioxidant additives (BHT).

- Amine Hydrolysis : Controlled by maintaining pH < 7 during aqueous workups.

Emerging Methodologies

Recent advances include enzymatic coupling using lipases (e.g., Candida antarctica Lipase B), offering greener alternatives with comparable yields (65–70%).

Q & A

Q. Critical Parameters :

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity but may require rigorous drying to avoid hydrolysis.

- Temperature control : Exothermic reactions at >50°C can degrade indole moieties, reducing yields by ~20% .

How can researchers validate the structural integrity of intermediates and the final compound?

Basic Research Question

Methodological Approach :

Q. Pitfalls :

- Rotameric splitting in NMR due to restricted rotation of the acetamide group can complicate interpretation .

What are the primary biological targets of this compound, and how can its inhibitory activity be quantified?

Advanced Research Question

Targets :

Q. Assay Design :

Q. Contradictions :

- Discrepancies in reported IC₅₀ values may arise from enzyme source variations (e.g., recombinant vs. tissue-extracted) .

How do structural modifications (e.g., substituents on the indole ring) influence bioactivity?

Advanced Research Question

Case Study :

Q. Methodology :

- SAR Analysis : Synthesize analogs via Suzuki coupling or electrophilic substitution, then compare activity trends .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key residues (e.g., His674 in α-glucosidase) for hydrogen bonding .

What analytical strategies resolve contradictions in reported biological activities?

Advanced Research Question

Approach :

- Meta-analysis : Compare datasets using standardized protocols (e.g., uniform enzyme sources, pH 6.8 for α-glucosidase) .

- Crystallography : Co-crystallize the compound with α-glucosidase (PDB ID 2ZE0) to validate binding modes .

- Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences across studies (p < 0.05) .

Example : Discrepancies in cytotoxicity (e.g., HeLa cells: 50% vs. 80% viability at 100 µM) may stem from assay conditions (MTT vs. trypan blue) .

How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

Advanced Research Question

Strategies :

- Salt formation : Hydrochloride salts improve aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL free base) .

- Prodrug design : Esterify the oxoacetamide group to enhance membrane permeability (logP reduced from 3.1 to 1.8) .

- Microsomal stability assays : Incubate with rat liver microsomes (37°C, NADPH) to identify metabolic hotspots (e.g., indole N-methylation reduces t₁/₂ by 50%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.